

# 2-[[[(2-Methoxyphenyl)amino]methyl]phenol: Technical Reference Guide

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## Compound of Interest

Compound Name:	2-[[[(2-Methoxyphenyl)amino]methyl]phenol
CAS No.:	388110-66-5
Cat. No.:	B1349619

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## Core Identity & Nomenclature

This compound represents a reduced Schiff base derived from salicylaldehyde and o-anisidine. In the research community, it is frequently encountered under various nomenclatures depending on whether the focus is organic synthesis or ligand design.

## Synonyms & Identifiers

Category	Identifier / Synonym	Context
IUPAC Name	2-[[2-Methoxyphenyl]amino]methyl} phenol	Official systematic name
Common Name	-(2-Hydroxybenzyl)-2-methoxyaniline	Organic synthesis standard
Alternative Common	-(2-Hydroxybenzyl)-o-anisidine	Industrial/Bulk chemical reference
Ligand Designation	H(ON) or [ON] Donor Precursor	Coordination chemistry (Bidentate/Tridentate)
CAS Registry Number	388110-66-5	Primary identifier for the specific isomer
Isomeric Distinction	Not to be confused with 2-Methoxy-6-... <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>	Distinct from vanillin-derived isomers

## Chemical Structure & Properties

The molecule features a flexible methylene bridge connecting a phenol ring and an o-anisidine moiety. This flexibility, unlike its rigid imine precursor, allows for dynamic conformational adaptation when binding to metal centers.

## Structural Analysis

- Donor Set: Potentially tridentate ( ) but often acts as bidentate ( ) depending on the metal's oxophilicity and steric crowding.
- Hard/Soft Character: The phenolic oxygen is a "hard" donor (favors Ti, Zr, Al), while the amine nitrogen provides intermediate character. The methoxy ether oxygen is a hemilabile donor—it can bind and dissociate to satisfy coordination vacancies.

## Physical Properties (Typical for Class)

- Appearance: Off-white to pale yellow crystalline solid or viscous oil (purity dependent).
- Solubility: Soluble in DCM, THF, Toluene; sparingly soluble in hexanes; insoluble in water.
- Stability: Significantly more stable to hydrolysis than its Schiff base precursor (imine).

## Synthesis Protocol (Self-Validating)

As a Senior Application Scientist, I recommend a two-step "one-pot" reductive amination. Direct alkylation is discouraged due to over-alkylation byproducts.<sup>[12]</sup>

### Step 1: Imine Condensation (Schiff Base Formation)

- Reagents: Salicylaldehyde (1.0 eq), o-Anisidine (1.0 eq), Ethanol (anhydrous).
- Procedure: Dissolve salicylaldehyde in ethanol. Add o-anisidine dropwise.
- Observation: Solution turns bright yellow/orange immediately (formation of the chromophore bond).
- Process: Stir at room temperature for 2–4 hours. If precipitation occurs, filter the imine. If not, proceed to reduction.

### Step 2: Reductive Amination

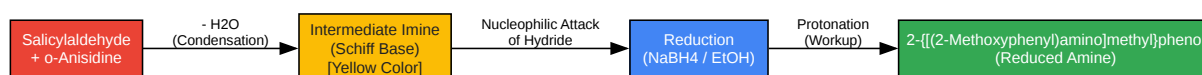
- Activation: Cool the imine solution to 0°C.
- Reduction: Add Sodium Borohydride ( , 1.5 eq) in small portions. Caution: Gas evolution ( ).
- Reaction: Allow to warm to RT and stir overnight. The intense yellow color will fade to pale yellow or colorless, indicating the reduction of the double bond to the

single bond.

- Workup: Quench with dilute HCl (to destroy excess borohydride), neutralize with \_\_\_\_\_, and extract with Dichloromethane (DCM).
- Purification: Recrystallization from Ethanol/Hexane or column chromatography (Silica, Hexane:EtOAc).

## Mechanism of Synthesis

The following diagram illustrates the transformation from precursors to the final amine ligand.



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Caption: Pathway showing the condensation of salicylaldehyde and o-anisidine followed by borohydride reduction to the target amine.

## Applications in Research

### Ligand Design (The "Salan" Context)

This compound is a "half-unit" of the renowned Salan ligands (which are diamine-bridged bis-phenols). As a standalone ligand:

- **Ti/Zr Catalysis:** Used to form complexes for olefin polymerization. The hemilabile methoxy group stabilizes the active cation during the catalytic cycle.
- **Vanadium Complexes:** Oxidative catalysis. The phenol/amine backbone resists oxidative degradation better than purely aliphatic ligands.

## Biological Activity

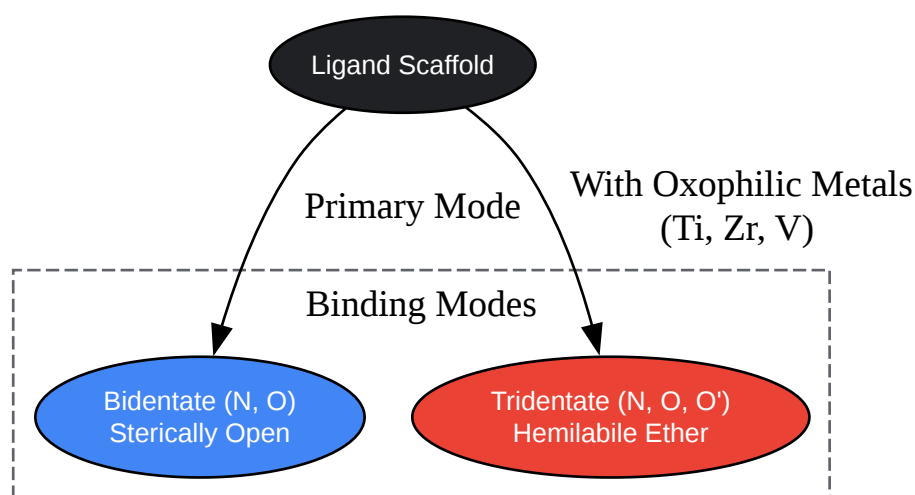
Researchers investigate this scaffold for:

- **Mimicry:** Structural similarity to biological polyamines.

- Cytotoxicity: Reduced Schiff bases often exhibit higher bioavailability than their imine counterparts due to increased lipophilicity and hydrolytic stability in physiological media.

## Coordination Mode Visualization

The versatility of the ligand arises from its ability to switch between bidentate and tridentate modes.



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Caption: The methoxy group (O') acts as a hemilabile switch, enabling tridentate coordination when required by the metal center.

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